1-Aminonon-3-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminonon-3-EN-2-OL is an organic compound with the molecular formula C9H19NO It is a member of the amine family, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a nonene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminonon-3-EN-2-OL can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 3-chloronon-1-ene with ammonia under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of nitriles or the reduction of nitro compounds. These methods are preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminonon-3-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-Aminonon-3-EN-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-Aminonon-3-EN-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a nucleophile, participating in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-indanol: Shares a similar amino alcohol structure but differs in the position of the amino group.
3-Aminopropanol: Another amino alcohol with a shorter carbon chain.
2-Amino-3-methylbutanol: Contains a branched carbon chain and an amino group
Uniqueness: 1-Aminonon-3-EN-2-OL is unique due to its specific nonene backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
824395-50-8 |
---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-aminonon-3-en-2-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-6-7-9(11)8-10/h6-7,9,11H,2-5,8,10H2,1H3 |
InChI-Schlüssel |
NTFFRPXNAZVWHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.